2-MERCAPTO-5-METHOXYBENZOIC ACID

Vue d'ensemble

Description

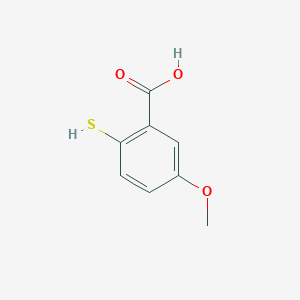

5-Methoxy-2-sulfanylbenzoic acid is an organic compound with the molecular formula C8H8O3S. It is known for its unique structural features, which include a methoxy group (-OCH3) and a sulfanyl group (-SH) attached to a benzoic acid core. This compound is also referred to as 2-mercapto-5-methoxybenzoic acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-sulfanylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzoic acid with thiourea in the presence of hydrochloric acid, followed by hydrolysis to yield the desired product . Another method involves the use of 2-methoxy-5-nitrobenzoic acid as a starting material, which is reduced to 2-methoxy-5-aminobenzoic acid and subsequently converted to 5-Methoxy-2-sulfanylbenzoic acid through thiolation .

Industrial Production Methods

Industrial production of 5-Methoxy-2-sulfanylbenzoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and purification to obtain the final product suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methoxy-2-sulfanylbenzoic acid undergoes several types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.

Reduction: The compound can be reduced to form corresponding thiol derivatives.

Substitution: The methoxy and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted benzoic acid derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Mercapto-5-methoxybenzoic acid is primarily recognized for its role in the pharmaceutical industry, particularly as an intermediate in drug synthesis.

Case Study: Anti-inflammatory Agents

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory activity. A study published in the Journal of Medicinal Chemistry explored the synthesis of various thioester derivatives and their effects on inflammation pathways. The results demonstrated that these compounds effectively inhibited pro-inflammatory cytokines, suggesting potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .

| Compound | Activity | Reference |

|---|---|---|

| Thioester Derivative A | Inhibits TNF-alpha | |

| Thioester Derivative B | Reduces IL-6 levels |

Material Science

The compound is also being investigated for its potential use in material science, particularly in the development of specialty polymers and resins.

Application: Polymer Synthesis

A recent study highlighted the use of this compound as a cross-linking agent in polymer formulations. The incorporation of this compound improved thermal stability and mechanical properties of the resulting materials, making them suitable for high-performance applications .

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 50 |

Biochemical Research

In biochemical research, this compound has been utilized to study enzyme inhibition and receptor binding.

Case Study: Enzyme Inhibition

A study focused on the inhibition of specific enzymes involved in metabolic pathways revealed that this compound effectively inhibited certain cytochrome P450 enzymes. This finding has implications for drug metabolism and the design of safer pharmaceuticals .

Mécanisme D'action

The mechanism of action of 5-Methoxy-2-sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxybenzoic acid: Lacks the sulfanyl group, resulting in different chemical and biological properties.

2-Sulfanylbenzoic acid: Lacks the methoxy group, leading to variations in reactivity and applications.

5-Methoxy-2-nitrobenzoic acid: Contains a nitro group instead of a sulfanyl group, which significantly alters its chemical behavior.

Uniqueness

5-Methoxy-2-sulfanylbenzoic acid is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Activité Biologique

2-Mercapto-5-methoxybenzoic acid (CAS Number: 16807-37-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by case studies and research findings.

- Molecular Formula : C8H8O3S

- Molecular Weight : 184.21 g/mol

- Structure : The compound features a benzoic acid core with a mercapto group and a methoxy substituent, which are critical for its biological activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

In vitro studies have demonstrated that this compound derivatives can effectively disrupt microbial cell membranes, leading to cell death.

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. It works by inhibiting key enzymes involved in the inflammatory process, such as lipoxygenase.

- Mechanism : The anti-inflammatory effects are attributed to the mercapto group, which interacts with reactive species and modulates inflammatory pathways.

A study indicated that derivatives containing the mercapto group exhibited enhanced activity against inflammation markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Potential

Emerging research points to the anticancer properties of this compound. Its ability to induce apoptosis in cancer cells has been documented.

- Case Study : In a recent study, treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Case Studies and Research Findings

- Antimicrobial Efficacy Study :

- Inflammation Model :

-

Anticancer Activity :

- A detailed investigation into the cytotoxic effects on cancer cell lines revealed that this compound induces apoptosis through mitochondrial pathways.

- Results : The compound displayed IC50 values in the low micromolar range for several cancer types, indicating strong potential for further development as an anticancer agent .

Propriétés

IUPAC Name |

5-methoxy-2-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-11-5-2-3-7(12)6(4-5)8(9)10/h2-4,12H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRXETKKISMBSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321276 | |

| Record name | 5-Methoxy-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16807-37-7 | |

| Record name | 16807-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.